molecular formula C7H14O3 B13105436 2-Ethoxytetrahydro-2H-pyran-3-ol CAS No. 52939-73-8

2-Ethoxytetrahydro-2H-pyran-3-ol

Cat. No.: B13105436
CAS No.: 52939-73-8
M. Wt: 146.18 g/mol
InChI Key: ZFYFFMGCWSWSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxytetrahydro-2H-pyran-3-ol is an organic compound with the molecular formula C₇H₁₄O₂ It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxytetrahydro-2H-pyran-3-ol typically involves the reaction of tetrahydropyran with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is usually carried out at room temperature to ensure high yields and minimal side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and enhances the overall yield .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxytetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxytetrahydro-2H-pyran-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a solvent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and as a potential therapeutic agent due to its unique structural properties.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxytetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. Additionally, it can bind to receptors and modulate their activity, resulting in physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxytetrahydro-2H-pyran-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

CAS No.

52939-73-8

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2-ethoxyoxan-3-ol

InChI

InChI=1S/C7H14O3/c1-2-9-7-6(8)4-3-5-10-7/h6-8H,2-5H2,1H3

InChI Key

ZFYFFMGCWSWSDR-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(CCCO1)O

Origin of Product

United States

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